BenchChemオンラインストアへようこそ!

(S)-1-Benzyl-5-methyl-1,4-diazepane

Chiral chromatography Enantiomeric purity Pharmaceutical impurity profiling

(S)-1-Benzyl-5-methyl-1,4-diazepane (CAS 1644457-28-2), also named (5S)-hexahydro-5-methyl-1-(phenylmethyl)-1H-1,4-diazepine, is the (S)-enantiomer of a chiral 1,4-diazepane building block with molecular formula C13H20N2 and molecular weight 204.31 g/mol. This compound belongs to the seven-membered saturated diazepane class and serves as the key enantiomeric impurity (Suvorexant Impurity of the insomnia drug suvorexant, whose active pharmaceutical ingredient bears the (R)-configuration.

Molecular Formula C13H20N2
Molecular Weight 204.31
CAS No. 1644457-28-2
Cat. No. B3244954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Benzyl-5-methyl-1,4-diazepane
CAS1644457-28-2
Molecular FormulaC13H20N2
Molecular Weight204.31
Structural Identifiers
SMILESCC1CCN(CCN1)CC2=CC=CC=C2
InChIInChI=1S/C13H20N2/c1-12-7-9-15(10-8-14-12)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3/t12-/m0/s1
InChIKeyPQJUKENLCKCHQX-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Benzyl-5-methyl-1,4-diazepane (CAS 1644457-28-2): Chiral Suvorexant Intermediate and Enantiomeric Reference Standard


(S)-1-Benzyl-5-methyl-1,4-diazepane (CAS 1644457-28-2), also named (5S)-hexahydro-5-methyl-1-(phenylmethyl)-1H-1,4-diazepine, is the (S)-enantiomer of a chiral 1,4-diazepane building block with molecular formula C13H20N2 and molecular weight 204.31 g/mol . This compound belongs to the seven-membered saturated diazepane class and serves as the key enantiomeric impurity (Suvorexant Impurity 27) of the insomnia drug suvorexant, whose active pharmaceutical ingredient bears the (R)-configuration [1]. Its primary value proposition lies in its defined stereochemistry, which makes it indispensable as a reference standard for chiral purity determination, analytical method validation, and regulatory compliance in suvorexant pharmaceutical development [2].

Why (S)-1-Benzyl-5-methyl-1,4-diazepane Cannot Be Substituted by Racemate or (R)-Enantiomer in Analytical and Pharmaceutical Workflows


The (S)-enantiomer (CAS 1644457-28-2) and (R)-enantiomer (CAS 1620097-06-4) of 1-benzyl-5-methyl-1,4-diazepane are not interchangeable because suvorexant's pharmacological activity resides exclusively in the (R)-configuration; the (S)-enantiomer is the principal chiral impurity whose level must be quantified and controlled during drug substance and drug product release [1]. Regulatory guidelines (ICH Q3A/Q3B) mandate that individual unspecified impurities be limited to ≤0.10–0.15% relative to the API, requiring a validated, enantiomer-specific HPLC method that can resolve the (S)-enantiomer from the (R)-enantiomer with baseline separation [2]. The racemic mixture (containing both enantiomers) cannot serve as an enantiomeric purity calibrant because it lacks defined stereochemical composition; only the single, well-characterized (S)-enantiomer with certified enantiomeric excess enables accurate quantification of chiral impurity levels [3].

Quantitative Differentiation Evidence for (S)-1-Benzyl-5-methyl-1,4-diazepane (CAS 1644457-28-2) Versus Closest Analogs


Absolute Stereochemical Identity: (S)-Enantiomer as the Definitive Chiral Impurity Reference for Suvorexant

Suvorexant API bears the (R)-configuration at the 7-methyl position of the 1,4-diazepane ring; consequently, the (S)-enantiomer (CAS 1644457-28-2) constitutes the principal chiral process impurity. In the validated HPLC method using a CHIRALPAK AD-H column with n-heptane/low-alcohol mobile phase, the (S)-enantiomer elutes as a resolved peak distinct from the (R)-enantiomer, enabling quantification at levels down to <0.05% relative to suvorexant API [1]. The (R)-enantiomer (CAS 1620097-06-4) cannot serve as an impurity marker for suvorexant because it co-elutes with or is structurally identical to the API's core fragment; only the (S)-enantiomer provides the necessary chromatographic orthogonality [2]. A recent Chinese patent (CN-119264064-A) specifies that suvorexant intermediates synthesized from (5R)-hexahydro-5-methyl-1-benzyl-1H-1,4-diazepine achieve chiral purity >99.8%, implying that the residual (S)-enantiomer content must be certified at ≤0.2% [3].

Chiral chromatography Enantiomeric purity Pharmaceutical impurity profiling

Cocrystal-Mediated Enantiomeric Resolution: (S)-TED Cocrystal Yields >99% ee Versus DBTA Salt Resolution at <96% ee

The patent US20190276414A1 discloses that the (S)-enantiomer of benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride can be resolved via cocrystal formation with (S)-(−)-1,1,2-triphenyl-1,2-ethanediol ((S)-TED) in acetonitrile, isopropanol, ethyl acetate, acetone, or toluene [1]. This cocrystal method achieves >99% enantiomeric excess (ee) after a single recrystallization, with a combined yield of 25–30% [2]. In contrast, the prior art DBTA (2,3-dibenzoyl-D-tartaric acid) diastereomeric salt resolution method yields only 18–19% global yield with <96% ee even after recrystallization, and would require additional recrystallization steps to approach 98–99% ee, further reducing the already low yield [3]. The (S)-TED cocrystal approach thus doubles the practical yield (25–30% vs. ~18%) while delivering superior enantiopurity in fewer steps [4].

Chiral resolution Cocrystal engineering Enantiomeric excess

Commercial Purity Grade Differentiation: 99% Pharma Grade Versus 95–97% Technical Grade

The (S)-1-Benzyl-5-methyl-1,4-diazepane market offers a range of purity grades that directly impact analytical suitability and regulatory compliance. The highest commercial specification is 99% Pharma Grade (CAS 1644457-28-2), suitable for use as a pharmaceutical intermediate and reference standard . Vendors also supply the (S)-enantiomer at 98% (NLT 98%) with ISO-certified quality systems and at 97% technical grade [1]. For the (R)-enantiomer (CAS 1620097-06-4), the most common commercial specification is 97%, typically supplied with NMR, HPLC, and GC batch analysis reports , while the minimum purity specification from some suppliers is 95% . A 95% purity product contains up to 5% total impurities, which is 50-fold higher than the typical 0.1% impurity reporting threshold in pharmaceutical analysis, rendering 95% purity material unsuitable for use as a reference standard without further purification .

Chemical purity Pharmaceutical intermediate Quality control

Physicochemical Property Differentiation: Calculated Solubility and Density Parameters for Formulation and Analytical Method Design

The (S)-enantiomer (CAS 1644457-28-2) has calculated physicochemical parameters that inform solvent selection for analytical method development and sample preparation. Its computed solubility is 25 g/L (sparingly soluble) in water at 25°C, with a density of 0.974±0.06 g/cm³ at 20°C, boiling point of 296.1±28.0°C at 760 Torr, and flash point of 113.0±15.0°C . The (R)-enantiomer (CAS 1620097-06-4) shares identical computed properties (molecular weight 204.31 g/mol, same molecular formula C13H20N2) because these are constitution- rather than configuration-dependent; however, the XLogP3-AA value of 1.9 and the single hydrogen bond donor (secondary amine NH) indicate moderate lipophilicity that influences chromatographic retention on reversed-phase columns [1]. The sparing aqueous solubility (25 g/L) necessitates the use of organic co-solvents (methanol, ethanol, or acetonitrile) for preparing stock solutions at concentrations suitable for HPLC impurity analysis (typically 0.1–1.0 mg/mL) [2].

Physicochemical properties Solubility Method development

Optimal Scientific and Industrial Use Cases for (S)-1-Benzyl-5-methyl-1,4-diazepane (CAS 1644457-28-2)


Suvorexant ANDA Impurity Reference Standard: Chiral Purity Method Validation and Quality Control

The (S)-enantiomer (CAS 1644457-28-2) is the designated Suvorexant Impurity 27, supplied with full characterization data (NMR, HR-MS, IR, HPLC chromatogram) compliant with ICH Q2(R1) and regulatory guidelines for ANDA submissions [1]. In a validated HPLC method employing a CHIRALPAK AD-H column with n-heptane/low-alcohol mobile phase, the (S)-enantiomer serves as the system suitability standard to confirm baseline separation from the (R)-enantiomer (resolution factor Rs ≥ 1.5) and to establish the limit of quantification (LOQ ≤ 0.05% relative to suvorexant API) [2]. The cocrystal-derived material achieving >99% ee [3] is preferred over DBTA-resolved material (<96% ee) because the lower enantiomeric impurity of the reference standard itself reduces systematic error in calibration curve construction.

Suvorexant Commercial Production: Process Impurity Monitoring and Batch Release Testing

During suvorexant commercial manufacturing, the (S)-enantiomer is monitored as a process impurity at each synthetic stage. The validated mass-compatible HPLC and UPLC methods described by Rajana et al. (2020) demonstrate that the (R)-1-benzyl-5-methyl-1,4-diazepane (process impurity Compound B) and its (S)-enantiomer counterpart can be quantified alongside oxidative degradation impurities at levels ≥0.05% [4]. The 99% Pharma Grade (S)-enantiomer is suitable for preparing impurity marker solutions at the 0.10–0.15% specification limit relative to the API test concentration, as required by ICH Q3A guidelines for unspecified impurities in new drug substances.

Enantioselective Synthesis Development: Chiral Pool Starting Material for (S)-Configured 1,4-Diazepane Derivatives

Beyond its role as a suvorexant impurity standard, (S)-1-Benzyl-5-methyl-1,4-diazepane serves as a chiral building block for synthesizing novel 1,4-diazepane-containing compounds in the (S)-configuration series. The synthesis of suvorexant via chiral diazepane intermediates, as reported in Chinese Chemical Letters (2015), demonstrates that enantiomerically pure 1,4-diazepane intermediates (prepared from R-3-aminobutyric acid with >99% ee) are key to constructing orexin receptor antagonists with defined stereochemistry [5]. The (S)-enantiomer enables medicinal chemists to explore the structure-activity relationship of the (S)-configuration, which may exhibit distinct orexin receptor subtype selectivity or off-target profiles compared to the clinically used (R)-enantiomer series [6].

Cocrystal Engineering and Chiral Resolution Research: (S)-TED Cocrystal Method Transfer and Scale-Up

The (S)-enantiomer is the product of a patented cocrystal resolution process using (S)-(−)-1,1,2-triphenyl-1,2-ethanediol ((S)-TED), which achieves >99% ee with 25–30% yield after a single recrystallization in acetonitrile, isopropanol, ethyl acetate, acetone, or toluene [3]. This method represents a significant advance over the prior DBTA diastereomeric salt resolution (18–20% yield, <96% ee) for industrial-scale production of enantiopure 1,4-diazepane intermediates [7]. Laboratories developing in-house chiral resolution capabilities can use the commercially available (S)-enantiomer as an authentic reference to validate their own resolution protocols by comparing XRPD patterns, DSC thermograms, and chiral HPLC retention times against the certified standard.

Quote Request

Request a Quote for (S)-1-Benzyl-5-methyl-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.